Dde-o2oc-oh

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

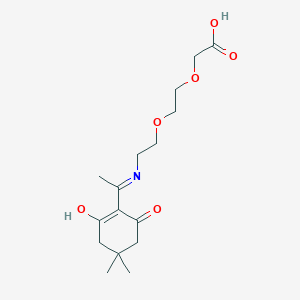

Dde-o2oc-oh, also known as 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl ester, is a chemical compound used primarily in peptide synthesis. It is a derivative of the Dde protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect amino groups during the synthesis process. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in the field of peptide chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dde-o2oc-oh typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The compound is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Dde-o2oc-oh undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at room temperature.

Substitution: Common nucleophiles include amines and alcohols, and the reactions are usually carried out in organic solvents such as dichloromethane or tetrahydrofuran.

Oxidation and Reduction: These reactions require specific oxidizing or reducing agents, such as potassium permanganate for oxidation or lithium aluminum hydride for reduction.

Major Products Formed

Hydrolysis: Produces the corresponding carboxylic acid and ethanol.

Substitution: Yields various substituted products depending on the nucleophile used.

Oxidation and Reduction: Produces oxidized or reduced derivatives of the original compound.

Aplicaciones Científicas De Investigación

Immunochemistry

Dde-o2oc-oh is employed as a hapten in immunochemical assays. Its structure allows for efficient bioconjugation to proteins, enhancing the immunogenicity of peptides. A notable study demonstrated the use of this compound in designing immunizing haptens that maximize exposure to cyclic peptide structures, crucial for triggering immune responses . The incorporation of this compound into peptide sequences has shown to improve the stability and functionality of the resulting immunogens.

Drug Delivery Systems

The compound's ability to form stable conjugates with various biomolecules makes it a candidate for drug delivery systems. Fatty acid-derivatized peptides that include this compound can improve plasma half-life and bioavailability of therapeutic agents. The use of clickable fatty acids containing azido or alkyne groups facilitates the integration of this compound into lipid-based drug delivery systems, allowing for targeted therapy in cancer and neurodegenerative diseases .

Bioconjugation Techniques

This compound serves as a versatile building block in bioconjugation techniques, especially in Click Chemistry applications. Its functional groups allow for selective coupling with other molecules without significant disruption to their structure, making it ideal for creating complex biomolecular architectures . This property is particularly useful in synthesizing novel therapeutics and diagnostic agents.

Case Study 1: Immunogenicity Enhancement

A study focused on the synthesis of an immunizing hapten using this compound highlighted its role in enhancing immune responses against Staphylococcus aureus. The research showed that the incorporation of this compound into peptide sequences significantly increased antibody production compared to traditional methods . The study utilized quantitative immunochemical analysis to demonstrate the effectiveness of this approach.

Case Study 2: Drug Delivery Efficacy

In another case study, researchers investigated the efficacy of drug delivery systems utilizing this compound-modified peptides. The results indicated that these modified peptides exhibited improved pharmacokinetic profiles, leading to enhanced therapeutic outcomes in animal models of cancer . The study employed pharmacokinetic modeling to predict internal metabolite concentrations, demonstrating a significant margin of safety for the drug formulations developed.

Data Tables

Mecanismo De Acción

The mechanism of action of Dde-o2oc-oh involves the protection of amino groups during peptide synthesis. The compound forms a stable carbamate linkage with the amino group, preventing unwanted reactions during the synthesis process. The protecting group can be removed under mild acidic conditions, typically using a solution of trifluoroacetic acid in dichloromethane, to yield the free amino group for further reactions.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc (9-Fluorenylmethyloxycarbonyl): Another widely used protecting group in peptide synthesis, known for its stability and ease of removal under basic conditions.

Boc (tert-Butyloxycarbonyl): A protecting group used for amino acids, which can be removed under acidic conditions.

Cbz (Carbobenzoxy): Used for protecting amino groups, removable by catalytic hydrogenation.

Uniqueness

Dde-o2oc-oh is unique in its ability to be removed under mild acidic conditions, which is advantageous in cases where other protecting groups may not be suitable. Its stability during the synthesis process and ease of removal make it a preferred choice for specific applications in peptide chemistry.

Actividad Biológica

Dde-o2oc-oh, a compound known for its potential applications in drug delivery and cancer therapy, has garnered attention in the scientific community due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a dioxocyclohexylidene moiety. This structural feature contributes to its reactivity and interaction with biological targets. The compound is often utilized in the context of antibody-drug conjugates (ADCs), which enhance the specificity and efficacy of cancer treatments by delivering cytotoxic agents directly to tumor cells.

Mechanisms of Biological Activity

This compound exhibits several biological activities through various mechanisms:

- Antioxidant Properties : Research indicates that compounds similar to this compound can enhance cellular antioxidant defenses. For example, studies on OC-14 cells demonstrated increased glutathione levels and enhanced activities of antioxidant enzymes like catalase and superoxide dismutase when exposed to oxidative stressors such as hydrogen peroxide .

- Cellular Uptake and Targeting : The compound's design allows for effective cellular uptake, particularly in cancer cells. Its linkage strategies facilitate the selective delivery of cytotoxic agents, thereby minimizing damage to healthy tissues. This is particularly evident in ADC formulations where this compound serves as a linker .

Case Study 1: Antibody-Drug Conjugates

In a study focusing on ADCs, this compound was employed as a linker for monomethyl auristatin E (MMAE), a potent cytotoxic agent. The study demonstrated that this conjugate significantly improved therapeutic outcomes in preclinical models of Hodgkin’s lymphoma by targeting CD30-expressing cells. The results indicated enhanced efficacy with reduced systemic toxicity compared to traditional chemotherapy .

Case Study 2: Antiviral Activity

Another investigation explored the antiviral potential of this compound analogues against resistant strains of viruses. The study utilized VeroE6 cell models to assess the compound's efficacy. Results showed that this compound derivatives exhibited significant antiviral activity while maintaining low toxicity levels, highlighting their potential for developing new antiviral therapies .

Summary of Key Studies

Propiedades

IUPAC Name |

2-[2-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO6/c1-11(15-12(18)8-16(2,3)9-13(15)19)17-4-5-22-6-7-23-10-14(20)21/h18H,4-10H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHICFPPUJJDEHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCOCCOCC(=O)O)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.